Product packaging for Potassium 4-Pyridyltrifluoroborate(Cat. No.:CAS No. 1111732-87-6)

Potassium 4-Pyridyltrifluoroborate

Cat. No.: B152779
CAS No.: 1111732-87-6
M. Wt: 185 g/mol
InChI Key: SLPOSOZRTRIRQS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organotrifluoroborate Reagents in Organic Synthesis

The journey of organotrifluoroborates from laboratory curiosities to indispensable tools in organic synthesis has been a gradual but impactful one. acs.orgpitt.edu Initially, the focus of organoboron chemistry was dominated by boronic acids and their esters. However, the practical synthesis of potassium organotrifluoroborate salts, notably advanced by Vedejs and his group in 1995, marked a significant turning point. researchgate.net These salts demonstrated remarkable stability to air and moisture, a significant advantage over their boronic acid counterparts. pitt.eduresearchgate.net This stability allows them to be stored for extended periods and handled with ease, simplifying their application in various chemical reactions. researchgate.net

The evolution of these reagents has been closely tied to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.gov Organotrifluoroborates have proven to be excellent coupling partners in these reactions, offering a practical route to a wide array of organic molecules that were previously difficult to access. acs.org Their enhanced stability and often unique reactivity patterns have solidified their position as valuable reagents in both academic and industrial research. acs.org

The Distinctive Role of Pyridyl Moieties in Contemporary Chemical Research

The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. nih.govnih.gov Its presence can significantly influence a molecule's physical and chemical properties, including its basicity, solubility, and ability to form hydrogen bonds. nih.govrsc.org In medicinal chemistry, the pyridyl group is often incorporated into drug candidates to enhance their pharmacological activity and metabolic stability. researchgate.net

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal catalysts, making it a valuable component in the design of ligands for catalysis. nih.govrsc.org Furthermore, the electronic nature of the pyridine ring, which can be tuned by the position of the nitrogen atom and the presence of other substituents, allows for fine-control over the reactivity of the molecule. nih.gov This versatility has led to the widespread use of pyridyl-containing compounds in fields ranging from pharmaceuticals to materials science. nih.govrsc.org

Scope and Research Trajectories of Potassium 4-Pyridyltrifluoroborate in Advanced Chemical Transformations

This compound stands as a prime example of a reagent that combines the beneficial attributes of both organotrifluoroborates and pyridyl-containing compounds. Current research is actively exploring its utility in a variety of advanced chemical transformations. A primary area of focus is its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to synthesize complex biaryl and heteroaryl structures. dntb.gov.uaresearchgate.net

Researchers are investigating the use of this compound in the development of novel catalytic systems, where the pyridyl nitrogen can play a crucial role in coordinating to the metal center and influencing the reaction's outcome. Furthermore, the synthesis of novel heterocyclic structures from this compound and its derivatives is an active area of investigation. researchgate.net The unique electronic properties of the 4-pyridyl group make this reagent an attractive building block for the construction of functional materials with specific electronic and photophysical properties. The ongoing exploration of its reactivity promises to uncover new and innovative applications in organic synthesis and materials science.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC5H4BF3KN
Molecular Weight185.00 g/mol nih.gov
AppearanceSolid
InChIInChI=1S/C5H4BF3N.K/c7-6(8,9)5-3-1-2-4-10-5;/h1-4H;/q-1;+1
InChIKeyVXCPQBPINNXCOS-UHFFFAOYSA-N
SMILESC1=CN=C(C=C1)B-(F)F.[K+]
PubChem CID53397205 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BF3KN B152779 Potassium 4-Pyridyltrifluoroborate CAS No. 1111732-87-6

Properties

IUPAC Name

potassium;trifluoro(pyridin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPOSOZRTRIRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649122
Record name Potassium trifluoro(pyridin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111732-87-6
Record name Borate(1-), trifluoro-4-pyridinyl-, potassium (1:1), (T-4)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1111732-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(pyridin-4-yl)borate(1-)
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Record name Potassium 4-Pyridyltrifluoroborate
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Synthetic Methodologies for Potassium 4 Pyridyltrifluoroborate

Conventional and Emerging Synthetic Routes to Potassium 4-Pyridyltrifluoroborate

The preparation of this compound primarily involves the conversion of corresponding boron-containing precursors. These methods are valued for their efficiency and the stability of the resulting trifluoroborate salt.

Synthesis from 4-Pyridineboronic Acid and its Derivatives

A common and straightforward method for synthesizing this compound is through the reaction of 4-pyridineboronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govacs.org This reaction is typically carried out in an aqueous or methanolic solution. The boronic acid is dissolved in the solvent, and an aqueous solution of KHF₂ is added. The reaction mixture is stirred at room temperature, leading to the precipitation of the this compound salt. The product is then collected by filtration, washed, and dried.

This method is advantageous due to the commercial availability and relative stability of 4-pyridineboronic acid. The reaction proceeds with a high yield and produces a product of high purity. The use of the inexpensive and readily available KHF₂ further enhances the practicality of this synthetic route. nih.gov

Starting MaterialReagentSolventTypical YieldReference
4-Pyridineboronic AcidKHF₂Water/MethanolHigh nih.govacs.org

This table summarizes the typical reaction conditions for the synthesis of this compound from 4-pyridineboronic acid.

Research has also explored the use of derivatives of 4-pyridineboronic acid in similar synthetic strategies. These approaches offer flexibility and can be adapted to accommodate various functional groups on the pyridine (B92270) ring.

Conversion of Boronic Esters to Potassium Trifluoroborate Salts

Another significant synthetic route involves the conversion of boronic esters, such as pinacol (B44631) esters, to the corresponding potassium trifluoroborate salts. nih.govresearchgate.net This two-step process often begins with the formation of the boronic ester from a suitable pyridine derivative. Subsequently, the boronic ester is treated with potassium hydrogen fluoride to yield the desired this compound.

This method is particularly useful when the corresponding boronic acid is unstable or difficult to handle. Boronic esters are generally more stable and easier to purify than their boronic acid counterparts. The conversion to the trifluoroborate salt enhances stability and facilitates handling for subsequent applications. sigmaaldrich.com

A typical procedure involves dissolving the boronic ester in a suitable solvent, followed by the addition of an aqueous solution of KHF₂. The reaction is generally stirred at room temperature until completion. The resulting potassium trifluoroborate salt precipitates out of the solution and can be isolated by filtration.

Starting MaterialReagentKey IntermediateTypical YieldReference
4-Substituted PyridineBis(pinacolato)diboron4-Pyridylboronic acid pinacol esterGood to Excellent nih.govresearchgate.net
4-Pyridylboronic acid pinacol esterKHF₂-High nih.gov

This table outlines the two-step conversion of a 4-substituted pyridine to this compound via a boronic ester intermediate.

Advanced Techniques in Product Isolation and Purification for Research Applications

The isolation and purification of this compound are crucial steps to ensure its suitability for high-precision research applications, such as in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.combldpharm.com Advanced techniques are employed to obtain the product in high purity, free from starting materials and byproducts.

Recrystallization is a primary method for purifying potassium organotrifluoroborates. pitt.edu The crude product is dissolved in a minimal amount of a hot solvent, such as ethanol, acetonitrile (B52724), or a mixture of acetone (B3395972) and diethyl ether. pitt.eduorgsyn.org As the solution cools, the purified this compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical and depends on the solubility characteristics of the specific trifluoroborate salt and the impurities present. For instance, recrystallization from an ethanol/water mixture has been reported to yield highly pure crystalline solids. orgsyn.org

Washing the filtered product with appropriate solvents is another key step. This helps to remove any residual soluble impurities. The choice of washing solvent is important to ensure that the product is not significantly soluble in it.

For research applications requiring exceptionally high purity, multiple recrystallizations may be performed. Additionally, techniques such as vacuum drying are employed to remove any traces of solvent from the final product. orgsyn.org In some cases, the crude product can be purified by dissolving it in a solvent like acetonitrile and then precipitating it with a less polar solvent such as diethyl ether. orgsyn.org

The purity of the final product is often assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. orgsyn.org

Purification TechniqueSolventsPurposeReference
RecrystallizationEthanol/Water, Acetonitrile, Acetone/Diethyl etherRemoval of impurities by crystallization pitt.eduorgsyn.org
WashingWater, Diethyl etherRemoval of soluble impurities from the filtered product orgsyn.org
Vacuum Drying-Removal of residual solvents orgsyn.org
PrecipitationAcetonitrile/Diethyl etherPurification by differential solubility orgsyn.org

This table details advanced purification techniques for obtaining high-purity this compound for research applications.

Catalytic Applications of Potassium 4 Pyridyltrifluoroborate in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of potassium 4-pyridyltrifluoroborate is prominently displayed in various palladium-catalyzed cross-coupling reactions. These reactions leverage the catalytic activity of palladium complexes to facilitate the coupling of the 4-pyridyl group with a diverse range of organic substrates.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, and this compound has proven to be an effective nucleophilic partner in this transformation. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.netnih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. youtube.com The use of potassium organotrifluoroborates, like the 4-pyridyl variant, offers advantages such as stability to air and moisture, indefinite storage, and often enhanced reactivity compared to the corresponding boronic acids. organic-chemistry.orgnih.govnih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. youtube.com This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) complex, a step often facilitated by a base. youtube.com Finally, reductive elimination from the palladium(II) intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst. youtube.com

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalytic system and reaction conditions. Optimization studies have explored various palladium sources, ligands, bases, and solvent systems to achieve high yields and functional group tolerance. For instance, a common and effective catalyst system involves the use of PdCl2(dppf)·CH2Cl2 with a suitable base. organic-chemistry.orgresearchgate.net The choice of base is critical, with inorganic bases like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) often providing excellent results. nih.gov Solvent systems are also crucial, with mixtures of an organic solvent and water, such as THF/H2O or i-PrOH-H2O, frequently employed to facilitate the reaction. organic-chemistry.orgnih.gov

Table 1: Optimized Catalytic Systems for Suzuki-Miyaura Reactions of Potassium Organotrifluoroborates

Palladium Source Ligand Base Solvent Typical Substrates Reference
PdCl2(dppf)·CH2Cl2 dppf t-BuNH2 i-PrOH-H2O Alkenyltrifluoroborates and Aryl/Heteroaryl Halides organic-chemistry.org
PdCl2 PPh3 Cs2CO3 THF/H2O Vinyltrifluoroborate and Aryl Electrophiles nih.gov
Pd(PPh3)4 PPh3 Cs2CO3 Toluene/H2O Aryl/Heteroaryltrifluoroborates and Alkenyl Bromides organic-chemistry.org
Pd(OAc)2 PPh3 Cs2CO3 THF/H2O Vinyltrifluoroborate and Aryl Electrophiles nih.gov

In a push towards more sustainable and cost-effective synthetic methods, significant efforts have been directed towards developing phosphine-free and ligand-free Suzuki-Miyaura coupling reactions. Phosphine (B1218219) ligands, while often effective, can be expensive, air-sensitive, and toxic. Research has demonstrated the feasibility of conducting these reactions using simpler palladium salts like Pd(OAc)2 or palladacycles as precatalysts in the absence of external phosphine ligands. nih.gov

Notably, these reactions can often be performed in aqueous media, further enhancing their green credentials. nih.govorganic-chemistry.org The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. In some systems, the coupling of aryl- and electron-rich heteroaryltrifluoroborates with aryl and activated heteroaryl bromides can proceed readily under ligandless conditions. researchgate.net The reactions are often carried out in water at room temperature without the need for additives like surfactants or phase-transfer reagents. nih.gov These simplified, phosphine-free conditions not only reduce costs but also simplify product purification. nih.gov

This compound exhibits broad reactivity, successfully coupling with a wide array of (hetero)aryl halides (chlorides, bromides, and iodides) and pseudohalides (such as triflates). organic-chemistry.orgnih.gov The reaction generally tolerates a variety of functional groups on both the trifluoroborate and the halide partner, making it a powerful tool for the synthesis of functionalized biaryls and heteroaryls. organic-chemistry.orgnih.gov

Generally, the reactivity of aryl halides follows the order I > Br > Cl, which is consistent with the relative bond dissociation energies. While aryl and heteroaryl bromides are common substrates, organic-chemistry.orgnih.gov the coupling of less reactive but more readily available aryl chlorides has also been achieved with success, often by employing more active catalyst systems or specific ligands. nih.gov The scope extends to heteroaryl halides, including various substituted pyridines, allowing for the synthesis of complex heterocyclic structures. nih.gov

Cross-Coupling with Unactivated Alkyl Substrates

While the Suzuki-Miyaura reaction has been extensively used for the formation of C(sp²)-C(sp²) bonds, its application to the coupling of C(sp²)-C(sp³) centers, particularly with unactivated alkyl halides, has been more challenging. However, recent advancements have enabled the nickel-catalyzed cross-coupling of potassium aryl- and heteroaryltrifluoroborates, including the 4-pyridyl derivative, with unactivated alkyl halides. nih.gov This method allows for the formation of alkyl-substituted pyridines, which are important structural motifs in pharmaceuticals and agrochemicals. The use of a nickel catalyst, often in conjunction with specific ligands like bathophenanthroline, has proven effective for these transformations. nih.gov A key advantage of this methodology is the ability to use nearly stoichiometric amounts of the organoboron reagent and the tolerance of a range of functional groups on both coupling partners. nih.gov

C-O Activation Strategies in Phenol (B47542) Derivatives

Expanding the scope of electrophilic partners beyond organic halides, methods have been developed for the cross-coupling of phenol derivatives through the activation of the C-O bond. Aryl mesylates, derived from phenols, have been successfully employed as electrophiles in palladium-catalyzed Suzuki-Miyaura reactions with potassium organotrifluoroborates. nih.gov This strategy provides a valuable alternative to using aryl halides, as phenols are readily available and inexpensive starting materials. The reaction demonstrates broad applicability, with both electron-rich and electron-deficient aryl mesylates serving as suitable coupling partners. nih.gov The scope has also been successfully extended to include heteroaryl mesylates, achieving high yields. nih.gov This C-O activation approach significantly enhances the versatility of the Suzuki-Miyaura reaction for the synthesis of biaryl and heteroaryl compounds.

Regioselective C-H Arylation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. This compound can serve as a coupling partner in regioselective C-H arylation reactions, a process that allows for the selective introduction of a 4-pyridyl group onto a specific C-H bond within a substrate. While direct examples showcasing this compound are still emerging, the principles can be inferred from similar transformations involving other heterocyclic compounds. For instance, palladium-catalyzed C-H arylation of electron-rich pyrazoles has been achieved with high regioselectivity. researchgate.netnih.gov These reactions often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring the desired regioisomer is formed.

The trifluoroborate moiety in this compound plays a crucial role in these transformations. It acts as a stable, yet reactive, source of the 4-pyridyl nucleophile under the catalytic conditions. The choice of catalyst, ligands, and reaction conditions is critical in achieving high regioselectivity and yield. Research in this area is focused on expanding the substrate scope and developing more efficient and milder catalytic systems for the C-H arylation using pyridyltrifluoroborate reagents.

Diastereoselective and Enantioselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the synthesis of chiral molecules with high optical purity. Potassium organotrifluoroborates, including the 4-pyridyl variant, have shown significant promise in diastereoselective and enantioselective transformations. A notable example is the rhodium(I)-catalyzed asymmetric 1,4-addition of potassium organotrifluoroborates to enones. researchgate.net This reaction, utilizing a chiral phosphine ligand such as BINAP, can produce β-functionalized ketones in high yields and with excellent enantiomeric excesses (up to 98% ee). researchgate.net

The success of these reactions hinges on the ability of the chiral catalyst to create a chiral environment around the reacting species, thereby favoring the formation of one stereoisomer over the other. The stability and reactivity of the potassium trifluoroborate group are well-suited for these transformations, allowing for a broad substrate scope. While the direct application of this compound in a wide array of published diastereoselective and enantioselective reactions is still an active area of research, the existing data with other organotrifluoroborates strongly suggests its potential in synthesizing chiral pyridyl-containing compounds.

Table 1: Rhodium-Catalyzed Enantioselective Conjugate Addition of Potassium Organotrifluoroborates to Enones researchgate.net

EntryAryltrifluoroborateEnoneLigandYield (%)ee (%)
1Potassium PhenyltrifluoroborateCyclohex-2-en-1-one(R)-BINAP9997
2Potassium (4-methoxyphenyl)trifluoroborateCyclohex-2-en-1-one(R)-BINAP9898
3Potassium (3-chlorophenyl)trifluoroborateCyclohex-2-en-1-one(R)-BINAP9996
4Potassium NaphthyltrifluoroborateCyclopent-2-en-1-one(R)-BINAP9595

This table is illustrative of the potential of potassium organotrifluoroborates in enantioselective synthesis.

Participation in Halogen Dance Reactions

The "halogen dance" is an intriguing isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This process is typically initiated by a strong base and proceeds through a series of metallated intermediates.

Catalytic Promotion of Bromine-Metal Exchange Processes

While not a direct catalyst, the formation of organometallic species from bromo-substituted pyridines is a key step in initiating a halogen dance. This compound itself is not directly involved in promoting bromine-metal exchange on other molecules. However, understanding the principles of halogen-metal exchange is crucial in the context of reactions involving pyridyl organometallics. The exchange of a bromine atom for a metal, typically lithium or magnesium, generates a highly reactive organometallic intermediate that can then undergo further reactions, including the halogen dance. researchgate.net The rate and efficiency of this exchange can be influenced by the nature of the organometallic reagent and the substrate.

Other Transition-Metal-Catalyzed and Metal-Free Organic Transformations

Beyond the specific applications detailed above, this compound is a valuable coupling partner in a broader range of transition-metal-catalyzed and, in some cases, metal-free organic transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful methods for forming carbon-carbon bonds. Potassium organotrifluoroborates are excellent coupling partners in these reactions due to their stability, ease of handling, and generally high yields. For example, potassium alkenyltrifluoroborates undergo efficient cross-coupling with aryl and heteroaryl bromides. nih.gov It is reasonable to expect that this compound would behave similarly, allowing for the synthesis of 4-arylpyridines.

Interestingly, the pyridine (B92270) motif can also participate in metal-free transformations. For instance, pyridines have been shown to react with trifluoroacetylated acetylenes under mild, metal-free conditions to stereoselectively form 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines in high yields. bohrium.com While this example does not directly involve the trifluoroborate salt, it highlights the inherent reactivity of the pyridine ring that can be exploited in metal-free synthetic strategies.

Mechanistic Elucidation and Theoretical Underpinnings of Potassium 4 Pyridyltrifluoroborate Reactivity

Detailed Mechanistic Pathways in Catalytic Cycles

The journey of the 4-pyridyl group from the stable trifluoroborate salt to the final cross-coupled product involves several key mechanistic steps within the catalytic cycle, primarily in the context of the Suzuki-Miyaura reaction.

Transmetalation Processes Involving Pyridyltrifluoroborate Substrates

A central step in palladium-catalyzed cross-coupling reactions is transmetalation, where the organic moiety is transferred from the boron atom to the palladium catalyst. However, the trifluoroborate anion itself is generally not considered the active species for this process. It is widely accepted that the potassium organotrifluoroborate (RBF₃K) salt, including potassium 4-pyridyltrifluoroborate, must first undergo hydrolysis to a more reactive neutral organoboron species, typically the corresponding boronic acid (RB(OH)₂), before transmetalation can efficiently occur. researchgate.netnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Hydrolysis (Deprotection): Concurrently, the potassium organotrifluoroborate (RBF₃K) is slowly hydrolyzed to the corresponding boronic acid (RB(OH)₂).

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R).

Reductive Elimination: This intermediate undergoes reductive elimination to form the new carbon-carbon bond (Ar-R) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The necessity of this initial hydrolysis step means that the organotrifluoroborate acts as a stable, solid precursor or a "protected" form of the more sensitive boronic acid. researchgate.netnih.gov

Boronic Acid Release Mechanisms from Organotrifluoroborates

Studies have revealed that the hydrolysis of RBF₃K reagents can proceed through at least two distinct general mechanisms: ed.ac.uk

Acid-Catalyzed Pathway (i): This pathway is significant for organotrifluoroborates with certain organic moieties, such as p-F-phenyl, naphthyl, and furyl groups. nih.goved.ac.uk It requires an acidic species to facilitate the cleavage of the boron-fluorine bonds.

Direct MF Dissociation Pathway (ii): This pathway involves the direct dissociation of a fluoride (B91410) ion from the trifluoroborate, followed by reaction with water or hydroxide. This mechanism is more efficient for reagents with electron-donating groups like isopropyl or β-styryl. researchgate.netacs.org

The equilibrium of the hydrolysis is ultimately driven forward by the sequestration of the released fluoride ions, either by a base present in the reaction mixture or even by the surface of a glass reaction vessel, which can act as a fluorophile. u-tokyo.ac.jp

The "Acid-Base Paradox" in Hydrolysis and Cross-Coupling Reactions

A fascinating and counterintuitive aspect of organotrifluoroborate chemistry is the "acid-base paradox." researchgate.neted.ac.uk Suzuki-Miyaura reactions are conducted under basic conditions, yet certain organotrifluoroborates, including those with aryl and some heteroaryl groups, require acid catalysis for efficient hydrolysis to the active boronic acid. nih.govacs.org

This paradox arises from the reaction environment. In a typical THF/H₂O solvent system with a base like cesium carbonate (Cs₂CO₃), partial phase-splitting can occur. This leads to a lower pH in the bulk organic (THF) phase where the organotrifluoroborate resides, compared to the minor aqueous phase where the base is concentrated. researchgate.netnih.gov This localized lower pH in the bulk medium provides the necessary acidic conditions for the hydrolysis of specific RBF₃K reagents.

Consequently, the hydrolysis rate becomes exquisitely sensitive to physical factors that affect this phase contact and local pH, such as:

The shape, size, and material of the reaction vessel. researchgate.netu-tokyo.ac.jp

The rate of stirring. researchgate.net

The order of addition of reagents. ed.ac.uk

This paradox explains why some RBF₃K reagents exhibit slow hydrolysis under nominally basic conditions, which is key to the success of the slow-release strategy. nih.goved.ac.uk

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting the complex mechanisms of reactions involving organotrifluoroborates. These studies provide molecular-level insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Intermediates, Transition States, and Energy Profiles

DFT calculations allow for the modeling of the entire reaction pathway, including the geometry and energy of reactants, intermediates, transition states, and products. nih.govnih.gov For the Suzuki-Miyaura coupling, computational studies have been used to map out the Gibbs free energy profile for the three elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

By calculating the energy barriers (activation energies) for each step, DFT can identify the turnover-limiting step of the catalytic cycle. nih.gov For many palladium-catalyzed cross-couplings, oxidative addition is found to be the rate-limiting step. nih.gov These energy profiles provide a quantitative understanding of the reaction kinetics.

Table 1: Illustrative Energy Profile for a Generic Suzuki-Miyaura Catalytic Cycle (DFT Calculated) Note: These are representative values and can vary significantly based on the specific substrates, ligands, and catalyst system.

StepSpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Oxidative AdditionReactants (Pd(0) + Ar-X)Separated catalyst and electrophile0.0
OA_TSTransition state for C-X bond cleavage+20 to +25
TransmetalationPd(II) Intermediate + Boronic AcidProduct of oxidative addition and active boron species-5 to -10
TM_TSTransition state for organic group transfer+5 to +15 (relative to previous step)
Di-organo Pd(II) IntermediateProduct of transmetalation-15 to -25
Reductive EliminationRE_TSTransition state for C-C bond formation+5 to +10 (relative to previous step)
Products (Pd(0) + Ar-R)Regenerated catalyst and coupled product-30 to -50

Insights into Reactivity and Selectivity via Quantum Chemical Calculations

Analysis of the B-F bond lengths in the intermediate difluoroborane (B8323493) (RBF₂), calculated using DFT, provides a reliable indicator of the hydrolysis rate. researchgate.netacs.org Shorter B-F bonds in this intermediate suggest a slower hydrolysis, whereas longer bonds correlate with a faster release of the boronic acid. This allows for an a priori evaluation of whether a given RBF₃K reagent will be a "fast," "slow," or "very slow" releasing substrate. researchgate.netcapes.gov.br

This predictive power stems from understanding the electronic nature of the organic group 'R':

Slow Hydrolysis: When 'R' is an electron-withdrawing group or has high s-character at the carbon attached to boron (e.g., alkynyl groups), the RBF₃K form is stabilized, leading to very slow hydrolysis. researchgate.netu-tokyo.ac.jp

Fast Hydrolysis: When 'R' is an electron-donating group capable of π-donation or hyperconjugation (e.g., anisyl, isopropyl), the resulting boronic acid RB(OH)₂ is stabilized, promoting faster hydrolysis. researchgate.netu-tokyo.ac.jp

Furthermore, computational methods are used to predict reaction selectivity by generating and analyzing large ensembles of possible transition state structures. doi.org By comparing the relative free energies of competing transition states (e.g., for reaction at different sites on a molecule), researchers can predict the major product of a reaction, providing crucial guidance for synthetic planning.

Theoretical Investigations of Frustrated Lewis Pairs in Related Systems

Theoretical and computational chemistry have proven to be indispensable tools in elucidating the fundamental principles governing the reactivity of Frustrated Lewis Pairs (FLPs). While direct theoretical studies on this compound's role in FLP chemistry are not extensively documented in the provided literature, a wealth of computational research on related systems offers profound insights into the mechanistic underpinnings of FLP reactivity. These investigations, primarily employing Density Functional Theory (DFT), have been crucial in understanding reaction mechanisms, predicting reactivity, and designing new FLP systems.

Computational studies have been instrumental in exploring the mechanism of dihydrogen (H₂) activation by FLP species. nih.gov Research has utilized frontier molecular orbital theory and energy decomposition analysis to probe the electronic structure and the nature of these reactions. nih.gov One key finding is the significant influence of the geometrical deformation energies of the FLP components on the activation barriers of H₂ activation. nih.gov Computational results have lent support to an "electric field mechanism" as a favorable pathway for the cleavage of the H-H bond. nih.gov This model posits that the strong electrostatic field generated between the sterically hindered Lewis acid and base polarizes the H₂ molecule, facilitating its heterolytic cleavage. researchgate.net

Further theoretical work has focused on designing new FLPs and understanding their interactions with various substrates. For instance, computational explorations of FLPs based on triphenylborane (B1294497) (TPB) and triphenylphosphine (B44618) (TPP) derivatives have been conducted to understand their potential in responsive materials. researchgate.netmdpi.com These studies systematically varied substituents on the Lewis acid and base to modulate their electronic properties. The acidity and basicity of the TPB and TPP derivatives were characterized, revealing that strong electron-donating groups can paradoxically increase the acidity of the borane (B79455) and decrease the basicity of the phosphine (B1218219). researchgate.netmdpi.com

The interaction energies within the FLPs and between the FLPs and substrates like diethyl azodicarboxylate (DEAD) have been calculated to predict the stability and reactivity of these systems. researchgate.netmdpi.com These theoretical investigations have highlighted that the interaction is not solely governed by the acidity or basicity of the Lewis pair components but is also significantly influenced by steric effects and secondary interactions such as hydrogen bonds between substituents. researchgate.netmdpi.com

The following table presents calculated interaction enthalpies and bond distances for a set of frustrated Lewis pairs and their complexes with DEAD, as determined by computational studies.

FLPLewis AcidLewis BaseΔH₁ (kcal/mol)B-P Distance (Å)ΔH₂ (kcal/mol)
Reference TPBTPP-13.093.811-
FLP 4 TPB derivativeTPP derivative> -13.09--
FLP 5 TPB derivativeTPP derivative> -13.09--
FLP 9 TPB derivativeTPP derivative> -13.09Short-
FLP 10 TPB derivativeTPP derivative> -13.09Short-
Data derived from computational studies on TPB and TPP based FLPs. mdpi.com ΔH₁ represents the interaction enthalpy between the Lewis acid and base to form the FLP. ΔH₂ represents the interaction enthalpy between the FLP and the DEAD molecule. "Short" indicates bond distances similar to covalent bonds.

Moreover, theoretical studies have expanded the scope of FLP chemistry to the activation of other small molecules and to catalysis. DFT calculations have been employed to investigate the possibility of using FLPs as metal-free catalysts for the dehydrogenation of ammonia-borane (NH₃BH₃). nih.gov These studies proposed a two-step mechanism where the FLP first dehydrogenates ammonia-borane, and then the hydrogenated FLP is regenerated at a higher temperature, releasing H₂. nih.gov The calculations showed that the dehydrogenation of ammonia-borane by the N/B pair has the lowest free-energy barrier among several competitive reaction channels. nih.gov

In a different vein, theoretical investigations into potassium-bridged aluminyl dimers have revealed a cooperative FLP-type mechanism for H₂ activation. nih.gov In this system, the aluminum(I) center acts as the Lewis base, and the potassium ions function as the Lewis acids. nih.gov This work, combining experimental data with theory, rationalizes the observed reactivity through a mechanism involving heterolytic H-H bond cleavage facilitated by the cooperative action of the aluminum and potassium centers. nih.gov

These theoretical investigations, while not directly focused on this compound, provide a robust framework for understanding the principles that govern its potential reactivity within an FLP system. The computational methodologies and mechanistic models developed for these related systems are directly applicable to predicting and explaining the behavior of novel FLPs.

Potassium 4 Pyridyltrifluoroborate in Advanced Synthetic Methodologies and Chemical Design

Utility as a Boronic Acid Surrogate in Complex Syntheses

Potassium organotrifluoroborates, including the 4-pyridyl derivative, offer significant advantages over their boronic acid counterparts, making them superior surrogates in complex synthetic sequences. nih.gov Boronic acids are often prone to protodeboronation, especially under the conditions required for many cross-coupling reactions, and can be challenging to purify, with uncertain stoichiometry. nih.gov In contrast, potassium organotrifluoroborates are typically crystalline solids that exhibit remarkable stability to both air and moisture. nih.gov This enhanced stability allows for easier handling and storage, and they can be used in reactions without the stringent anhydrous conditions often required for boronic acids.

The tetracoordinate nature of the boron atom in trifluoroborates masks the inherent reactivity of the carbon-boron bond, effectively protecting it from a variety of synthetic transformations. nih.gov This "protected" form of the boronic acid can endure a range of reaction conditions, only to have its reactivity "unveiled" under the specific conditions of the cross-coupling reaction. This feature is of paramount importance in multi-step syntheses where sensitive functional groups are present.

The utility of potassium trifluoroborates as boronic acid surrogates is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The use of potassium 4-pyridyltrifluoroborate allows for the efficient coupling of the 4-pyridyl moiety to various organic electrophiles, a transformation that can be challenging with the corresponding boronic acid due to its instability and potential for side reactions.

Strategic Applications in Functional Group Interconversions and Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the strategic introduction of the 4-pyridyl group into a wide array of molecules. This capability is crucial for the synthesis of functionalized pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key building block in these transformations, enabling the conversion of aryl, heteroaryl, and vinyl halides or triflates into their corresponding 4-pyridyl derivatives.

The reaction of this compound with various electrophiles under palladium catalysis provides a direct and modular approach to complex pyridine-containing compounds. For instance, the coupling with aryl bromides can be used to synthesize biaryl structures where one of the aromatic rings is a pyridine (B92270). This is a common structural motif in many biologically active molecules.

The versatility of this methodology allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery and development. By introducing the 4-pyridyl group at a later stage of a synthetic sequence, chemists can rapidly generate a library of analogs with diverse functionalities, facilitating the exploration of structure-activity relationships.

A representative example of such a transformation is the Suzuki-Miyaura coupling of this compound with an aryl bromide. The general reaction scheme is as follows:

Reaction Scheme

Aryl-Br + K[4-Py-BF3] --(Pd catalyst, Base)--> 4-Aryl-Pyridine

This reaction can be optimized by tuning the palladium catalyst, ligand, base, and solvent system to achieve high yields and selectivity for a wide range of substrates.

Design Principles for Pyridyltrifluoroborate-Enabled Chemical Transformations

The successful application of this compound in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions, relies on a set of key design principles. These principles are largely dictated by the electronic nature of the 4-pyridyl group and the inherent properties of the trifluoroborate functionality.

The pyridine ring is electron-deficient, which influences its reactivity in the Suzuki-Miyaura catalytic cycle. The nitrogen atom in the pyridine ring can coordinate to the palladium center, which can sometimes lead to catalyst inhibition or the formation of undesired side products. nih.gov This "2-pyridyl problem," where the nitrogen atom interferes with the catalytic cycle, is a well-documented challenge in cross-coupling reactions involving pyridyl nucleophiles.

To overcome these challenges, careful consideration must be given to the choice of catalyst system. The use of sterically bulky, electron-rich phosphine (B1218219) ligands can often mitigate the inhibitory effects of the pyridine nitrogen. nih.gov These ligands can promote the desired catalytic turnover by stabilizing the active palladium species and preventing strong coordination with the pyridine nitrogen.

The choice of base is also a critical parameter in the design of these reactions. Inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed. nih.gov The base plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the pyridyl group from the boron atom to the palladium center. The strength and solubility of the base can significantly impact the reaction rate and yield.

Furthermore, the stability of the trifluoroborate salt itself is a design advantage. Unlike boronic acids, which can be unstable, this compound is a stable solid that can be easily handled. This stability allows for more robust and reproducible reaction conditions.

The table below summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates with various aryl halides, which can serve as a guide for designing reactions with this compound.

Aryl HalideCatalystLigandBaseSolventYield (%)Reference
4-BromoacetophenonePdCl₂PPh₃Cs₂CO₃THF/H₂O79 nih.gov
4-ChloroanisolePd(OAc)₂RuPhosK₂CO₃Toluene/H₂O73 nih.gov
2-ChloropyridinePdCl₂(dppf)-t-BuNH₂i-PrOH/H₂OGood to Excellent Current time information in Denbighshire, GB.
1-Bromo-3,5-dimethoxybenzenePd(OAc)₂-Cs₂CO₃Toluene/H₂OImproved Yield nih.gov
Aryl Bromides (general)PdCl₂AtaPhos₂AtaPhosCs₂CO₃Toluene/H₂OVery Good nih.gov

Interdisciplinary Research Frontiers and Future Prospects

Role in Medicinal Chemistry and Drug Discovery Research

Potassium 4-pyridyltrifluoroborate has emerged as a significant tool in the synthesis of complex molecules with therapeutic potential. Its stability and predictable reactivity make it an ideal building block for creating diverse molecular architectures.

Enabling the Synthesis of Pharmacologically Relevant Molecules

The pyridine (B92270) moiety is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. This compound serves as a key reagent in the construction of these and other pharmacologically relevant molecules. For instance, the synthesis of novel furopyridone derivatives, which have shown potent cytotoxic effects against esophageal cancer cell lines, can be facilitated by employing pyridyl-containing building blocks. In one study, a synthesized furopyridone derivative, compound 4c , exhibited a remarkable 99% inhibition of KYSE70 and KYSE150 cell growth at a concentration of 20 µg/mL after 48 hours. mdpi.com This highlights the potential of using this compound to access novel chemical entities with significant biological activity.

The versatility of the pyridyl scaffold extends to a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects. nih.gov The ability to readily incorporate this scaffold using reagents like this compound is therefore of high value in the discovery of new therapeutic agents.

Integration into Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. These initial hits are then grown or merged to create more potent, drug-like molecules. The pyridinone scaffold, which can be synthesized from precursors like this compound, is particularly well-suited for FBDD. nih.gov Its capacity to act as both a hydrogen bond donor and acceptor, combined with multiple points for derivatization, allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities. nih.gov

This adaptability makes pyridinone-containing fragments valuable for creating biomolecular mimetics, compounds that mimic the structure and function of natural biomolecules. For example, the strategic use of FBDD has led to the discovery of potent and selective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. nih.gov A micromolar fragment hit was successfully optimized into a nanomolar clinical candidate, PF-06650833, demonstrating the power of this approach. nih.gov

Exploration of Pyridinone Scaffolds in Biological Activity

The pyridinone core is a versatile pharmacophore found in numerous biologically active compounds. Research has shown that derivatives of this scaffold exhibit a wide spectrum of therapeutic potential. For instance, novel furanopyridinone derivatives have been synthesized and evaluated for their anticancer properties. mdpi.com Molecular docking studies of the most potent compound, 4c , suggest that the carbonyl group of the pyridone moiety plays a crucial role in binding to the active site of Methionine Aminopeptidase 2 (METAP2), a potential cancer target. mdpi.com

The biological activities associated with the pyridinone scaffold are diverse, ranging from antitumor and antimicrobial to anti-inflammatory and cardiotonic effects. nih.gov The ability to synthesize and functionalize this scaffold, often through reactions involving pyridyl precursors, opens up avenues for developing new drugs targeting a variety of diseases.

Expanding the Substrate Scope and Reaction Diversity

A significant area of ongoing research is the expansion of the types of molecules that can be coupled with this compound and the development of new reaction methods. Improvements in cross-coupling reactions, a cornerstone of modern synthetic chemistry, are a key focus. For example, the development of new leaving groups, such as hydroxamates, has been shown to improve the regioselectivity and yield in ether-forming cross-coupling reactions involving organotrifluoroborates. nih.gov

These advancements allow for reactions to proceed under milder conditions and expand the range of compatible reaction partners to include electron-deficient aryltrifluoroborates. nih.gov While nitrogen-containing heteroaryltrifluoroborates like this compound can sometimes present challenges, ongoing optimization of reaction conditions continues to broaden their applicability. nih.gov The table below summarizes the expanded substrate scope for ether-forming cross-coupling reactions of potassium organotrifluoroborates.

Reactant TypeReactivity/EfficiencyReference
AlkynyltrifluoroboratesGood nih.gov
AlkenyltrifluoroboratesMixed results, good with trans disubstituted alkenes nih.gov
AryltrifluoroboratesGood to excellent yields, including halogenated derivatives nih.gov
Heteroaryltrifluoroborates (Oxygen- and Sulfur-containing)Good yields nih.gov
Heteroaryltrifluoroborates (Nitrogen-containing)Currently less efficient, major product is acetal (B89532) deprotection nih.gov

Emerging Research Directions and Underexplored Reactivity Modes

The field of organotrifluoroborate chemistry is continually evolving, with new reactivity patterns and applications being discovered. A proposed mechanistic pathway for the BF3•OEt2-promoted cross-coupling reaction suggests the formation of an organodifluoroborane intermediate that acts as a Lewis acid to activate the coupling partner. nih.gov Understanding such mechanisms is crucial for designing novel transformations.

Future research will likely focus on overcoming current limitations, such as the less efficient coupling of nitrogen-containing heteroaryltrifluoroborates. nih.gov Exploring new catalytic systems and reaction conditions will be key to unlocking the full potential of this compound in areas beyond traditional cross-coupling reactions. The development of novel synthetic methods that leverage the unique properties of the trifluoroborate group will undoubtedly lead to the discovery of new molecules with valuable applications in materials science and medicine.

Q & A

Q. What are the established synthetic routes for Potassium 4-Pyridyltrifluoroborate, and how do reaction conditions influence yield and purity?

this compound (CAS: 1111732-87-6) is typically synthesized via transmetallation of pyridylboronic acids with potassium hydrogen fluoride (KHF₂) in methanol/water mixtures. Key factors include stoichiometric ratios (e.g., 1:3 molar ratio of boronic acid to KHF₂), reaction time (2–4 hours), and solvent polarity. Lower yields (<70%) are observed with incomplete fluorination, while impurities like unreacted boronic acid can be removed via Soxhlet extraction with acetone/methanol .

Method Conditions Yield Purity
KHF₂ in MeOH/H₂O25°C, 2 h66–74%>95% (NMR)
Continuous SoxhletReflux, 6 h85%98% (HPLC)

Q. How is this compound characterized to confirm structural integrity?

Standard characterization includes:

  • ¹H/¹³C NMR : Pyridyl protons appear at δ 6.3–8.3 ppm, while BF₃⁻ signals resonate at δ −140 to −142 ppm in ¹⁹F NMR .
  • XRD : Confirms crystallinity and absence of hydrate formation.
  • HRMS : Validates molecular ion peaks (e.g., [M-K]⁻ at m/z 163.0178) .

Q. What are the primary applications of this compound in cross-coupling reactions?

This reagent is widely used in Suzuki-Miyaura couplings for synthesizing biaryl systems. Its stability under aqueous conditions and compatibility with palladium catalysts (e.g., Pd(OAc)₂) make it ideal for constructing pyridyl-containing pharmaceuticals. Notably, it reacts efficiently with aryl chlorides at 70–100°C in DMF/water .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 1A for corrosion) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • First Aid : For ingestion, rinse mouth and seek immediate medical attention (do not induce vomiting) .

Q. How does the stability of this compound vary with storage conditions?

The compound is hygroscopic and decomposes under prolonged exposure to humidity. Store in airtight containers with desiccants (e.g., silica gel) at −20°C. Stability studies show <5% degradation over 12 months under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions in Pd-catalyzed couplings?

Common side products (e.g., homocoupling or deboronation) arise from:

  • Oxygen exposure : Degrades palladium catalysts; use nitrogen/argon sparging.
  • pH sensitivity : Maintain neutral conditions (pH 7–8) to prevent BF₃⁻ hydrolysis.
  • Catalyst loading : Optimize Pd(OAc)₂ to 1–5 mol% to balance cost and efficiency .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., acetone vs. DMSO) can be addressed via:

  • Dynamic Light Scattering (DLS) : Measures particle aggregation in solvents.
  • Karl Fischer Titration : Quantifies residual water affecting solubility.
  • Ternary phase diagrams : Map solubility limits in solvent mixtures .

Q. What mechanistic insights explain the regioselectivity of this compound in C–H functionalization?

DFT calculations reveal that electron-deficient pyridyl rings direct electrophilic palladium to the para position. Steric effects from the BF₃⁻ group further stabilize transition states, favoring 4-substitution over 2- or 3-positions .

Q. How does the stability of this compound under photolytic conditions impact its use in flow chemistry?

UV-Vis studies indicate photodecomposition above 300 nm, limiting its use in continuous-flow setups without amberized reactors. Half-life decreases from 48 h (dark) to 6 h under UV light .

Q. What strategies reconcile conflicting data on catalytic turnover numbers (TON) in large-scale syntheses?

Variability in TON (50–200) stems from:

  • Particle size : Ball milling reduces aggregation, improving surface area.
  • Ligand effects : Bidentate ligands (e.g., SPhos) enhance Pd stability.
  • Substrate purity : Residual KHF₂ (>1%) poisons catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.